8-Methoxyquinoline

Fluorescence Spectroscopy Analytical Chemistry Photophysics

8-Methoxyquinoline (CAS 938-33-0) is a heterocyclic aromatic organic compound belonging to the 8-substituted quinoline class, with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol. It is the O-methyl ether derivative of the well-established chelator 8-hydroxyquinoline (8-HQ).

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 938-33-0
Cat. No. B1362559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline
CAS938-33-0
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
InChIKeyZLKGGEBOALGXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline (CAS 938-33-0) Procurement Guide: Core Physicochemical Identity and Comparator Landscape


8-Methoxyquinoline (CAS 938-33-0) is a heterocyclic aromatic organic compound belonging to the 8-substituted quinoline class, with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol [1]. It is the O-methyl ether derivative of the well-established chelator 8-hydroxyquinoline (8-HQ) [2]. Unlike its hydroxyl analog, 8-methoxyquinoline lacks an acidic phenolic proton and exists as a crystalline solid at room temperature (mp 38–41 °C) . Its XLogP3 value of 1.8 is comparable to 8-hydroxyquinoline (logP ~1.85), yet its substitution pattern fundamentally alters its electronic structure, fluorescence, metal-binding capacity, and acid-base behavior relative to other 8-substituted quinolines .

8-Methoxyquinoline Procurement Risk: Why In-Class Substitution with 8-Hydroxyquinoline or Other 8-Substituted Quinolines Compromises Research Outcomes


Substituting 8-methoxyquinoline with its closest structural analog, 8-hydroxyquinoline (8-HQ), or other 8-substituted quinolines introduces significant functional divergence that can invalidate experimental results. The O-methylation at position 8 eliminates the acidic phenolic proton, abolishing excited-state proton transfer (ESPT) and converting 8-methoxyquinoline into a constitutively fluorescent molecule, whereas 8-HQ remains non-fluorescent in most solvents [1]. Critically, 8-methoxyquinoline does not bind copper, unlike 8-HQ which is a potent copper chelator, rendering the two compounds non-interchangeable in any metal-dependent biological assay . Furthermore, subtle changes in the 8-substituent alter basicity (pKb), lipophilicity, and coordination geometry, leading to measurably different performance in applications ranging from corrosion inhibition to fluorescent sensing [2][3].

8-Methoxyquinoline Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Evidence Item 1: Constitutive Fluorescence vs. 8-Hydroxyquinoline — Solvent-Dependent Emission Spectral Data

8-Methoxyquinoline (8-MeQ) exhibits constitutive fluorescence across multiple solvent systems due to the absence of excited-state proton transfer (ESPT) inherent to 8-hydroxyquinoline (8-HQ). In methanol, acetonitrile, and chloroform, 8-MeQ displays distinct fluorescence emission maxima at 407 nm, 388 nm, and 390 nm, respectively, whereas 8-HQ shows no detectable fluorescence in methanol and chloroform and only weak emission at 400 nm in acetonitrile [1]. The normalized fluorescence intensity order among ether derivatives is 8-octyloxyquinoline > 8-ethoxyquinoline > 8-phenethoxyquinoline > 8-MeQ ≥ 8-HQ, confirming that 8-MeQ is the minimum-viable ether derivative that unlocks fluorescence capability compared to the non-fluorescent parent 8-HQ [1].

Fluorescence Spectroscopy Analytical Chemistry Photophysics

Evidence Item 2: Corrosion Inhibition Efficiency — 8-Methoxyquinoline Quaternary Ammonium Salt Outperforms 8-Hydroxyquinoline and Unsubstituted Quinoline Analogs

In a comparative study of three quinoline-based quaternary ammonium salt corrosion inhibitors synthesized from quinoline (Q-S), 8-hydroxyquinoline (HQ-S), and 8-methoxyquinoline (OCH₃-S), the 8-methoxy-substituted derivative exhibited the highest corrosion inhibition efficiency at 96.92% under identical acidic conditions [1]. The corrosion inhibition performance followed the unambiguous order: unsubstituted quinoline (Q-S) < 8-hydroxyquinoline (HQ-S) < 8-methoxyquinoline (OCH₃-S), demonstrating that the methoxy substituent at the 8-position provides superior protection [1]. The enhanced performance was attributed to the electronic effect of the methoxy group, which facilitates quaternization reactivity and strengthens adsorption onto the metal surface [1].

Corrosion Inhibition Electrochemistry Materials Protection

Evidence Item 3: Ionization Behavior — Absence of Acidic Proton and Altered Basicity vs. 8-Hydroxyquinoline

8-Methoxyquinoline lacks the phenolic -OH group of 8-hydroxyquinoline and therefore exhibits no acid ionization in the pH range 2–13; its extinction coefficients in neutral and basic solutions are identical, confirming the absence of a dissociable acidic proton [1]. In contrast, 8-hydroxyquinoline possesses a well-characterized phenolic pKa of approximately 9.70–9.89 and a basic pKa of approximately 5.13 [2]. The basicity of 8-methoxyquinoline (pKb ≈ 8.38) is quantitatively stronger than that of 8-hydroxyquinoline (pKb ≈ 9.70), indicating that the methoxy group enhances electron density at the quinoline nitrogen relative to the hydroxyl group [1]. This differential ionization behavior has direct consequences for solubility, metal coordination, and formulation pH compatibility.

Acid-Base Chemistry Coordination Chemistry Preformulation Studies

Evidence Item 4: Copper Binding Selectivity — 8-Methoxyquinoline Does NOT Bind Copper vs. 8-Hydroxyquinoline as a Potent Cu Chelator

A critical functional differentiation is that 8-methoxyquinoline does not bind copper, unlike 8-hydroxyquinoline which is a well-established bidentate copper chelator . In cell-based studies, 8-methoxyquinoline (10 μM) does not facilitate copper transport into DCIS cells when mixed with CuCl₂, whereas 8-hydroxyquinoline-CuCl₂ mixtures potently inhibit cell growth and proteasomal chymotrypsin-like activity . This is consistent with the absence of a dissociable phenolic proton in 8-MeQ, which is required for stable metal chelate formation in the 8-hydroxyquinoline class [1]. Consequently, 8-methoxyquinoline serves as an essential non-chelating control compound in studies investigating metal-dependent biological activities of 8-hydroxyquinoline derivatives.

Metal Chelation Biological Assays Drug Discovery

Evidence Item 5: Fluorescent Zn²⁺ Sensor Performance — 8-Methoxyquinoline-Derived Probes Achieve 13-Fold to 37-Fold Fluorescence Enhancement

8-Methoxyquinoline serves as a privileged scaffold for constructing high-performance fluorescent Zn²⁺ sensors. A 2-(2-nitrostyryl)-8-methoxyquinoline probe demonstrated a 13-fold selective fluorescence enhancement upon Zn²⁺ binding with strong affinity among biologically significant metal ions in ACN–H₂O (9:1 v/v) [1]. A more advanced GFP-inspired 8-methoxyquinoline-derived sensor achieved a 37-fold fluorescence enhancement with excitation and emission maxima at 440 nm and 505 nm, respectively, and a high two-photon cross-section of 73 GM at 880 nm, enabling two-photon microscopy applications [2]. This performance exploits the intrinsic fluorescence of the 8-methoxyquinoline core, which is absent in analogous 8-hydroxyquinoline-based sensors that rely on metal-induced fluorescence turn-on.

Fluorescent Sensors Zinc Detection Bioimaging

8-Methoxyquinoline Optimal Deployment Scenarios: Evidence-Backed Application Domains for Procurement Decision-Making


Scenario 1: Fluorescent Molecular Sensor and Bioimaging Probe Development

Leveraging its constitutive fluorescence across multiple solvents [1], 8-methoxyquinoline is optimally deployed as a core scaffold for fluorescent sensors targeting Zn²⁺, Cd²⁺, Ag⁺, Fe³⁺, and other metal ions. The scaffold's intrinsic fluorescence, absent in 8-hydroxyquinoline, enables both intensity-based and ratiometric sensing modalities. Demonstrated applications include a 37-fold Zn²⁺-selective fluorescence enhancement sensor compatible with two-photon microscopy (73 GM cross-section at 880 nm), directly supporting live-cell and tissue imaging studies [2].

Scenario 2: High-Efficiency Corrosion Inhibitor Formulation for Acidic Industrial Environments

When derivatized into quaternary ammonium salts, 8-methoxyquinoline yields corrosion inhibitors with the highest measured efficiency (96.92%) among directly compared quinoline, 8-hydroxyquinoline, and 8-methoxyquinoline analogs [3]. This application scenario is indicated for mild steel protection in acidic pickling, cleaning, and oil-well acidizing operations where maximum inhibition efficiency at low inhibitor concentrations is critical for cost-effectiveness and operational safety.

Scenario 3: Non-Chelating Control Compound for Metal-Dependent Biological and Pharmacological Studies

8-Methoxyquinoline is the compound of choice when a quinoline scaffold is needed without confounding copper chelation activity. Unlike 8-hydroxyquinoline, 8-methoxyquinoline does not bind copper and does not facilitate copper transport into cells, making it indispensable as a negative control in studies of 8-hydroxyquinoline-based proteasome inhibitors, anticancer agents, and metal ionophore drug candidates . Its use ensures that observed biological effects can be correctly attributed to metal chelation rather than scaffold-mediated effects.

Scenario 4: pH-Dependent Coordination Chemistry and Selective Metal Extraction

The absence of an acidic phenolic proton (no acid ionization in pH 2–13) and the enhanced basicity of the quinoline nitrogen (pKb ≈ 8.38 vs. 9.70 for 8-HQ) make 8-methoxyquinoline suitable for coordination chemistry applications requiring a neutral ligand with tunable metal selectivity [4]. Its distinct ionization behavior enables selective metal extraction and separation protocols where 8-hydroxyquinoline's amphoteric nature would introduce pH-dependent solubility complications.

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